![molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes.
Mechanism of Action
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibits 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of many cellular proteins, leading to the accumulation of phosphorylated proteins and the disruption of cellular processes. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to activate the MAPK/ERK and PI3K/Akt signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide leads to the accumulation of phosphorylated proteins, which disrupts cellular processes and leads to cell cycle arrest and apoptosis. In animal models of neurodegenerative diseases, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects, possibly due to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide, which allows for the study of various cellular processes that are regulated by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer and neuroprotective effects, which makes it a promising candidate for the development of new cancer therapies and neuroprotective drugs. The limitations of using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are many future directions for the study of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. One direction is the development of new cancer therapies that target 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide using 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide or other 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide inhibitors. Another direction is the study of the neuroprotective effects of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide and to investigate its potential toxicity in vivo.
Synthesis Methods
The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with sodium hydride to form 2-acetophenone. The second step involves the reaction of 2-acetophenone with 2-pyridineacetylene in the presence of a palladium catalyst to form 3-(2-pyridin-2-ylethynyl)acetophenone. The final step involves the reaction of 3-(2-pyridin-2-ylethynyl)acetophenone with phenoxyacetic acid in the presence of a coupling agent to form 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide.
Scientific Research Applications
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been extensively studied in scientific research due to its potent inhibitory effect on 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide. 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. The inhibition of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide by 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have anticancer effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBWDGERFWLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)
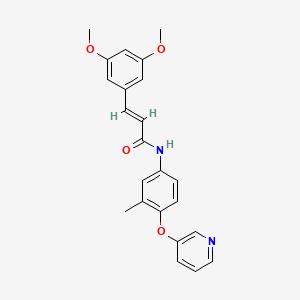
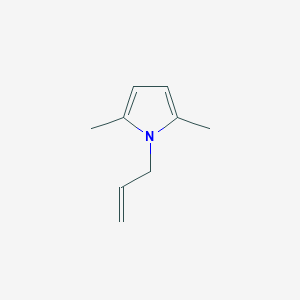
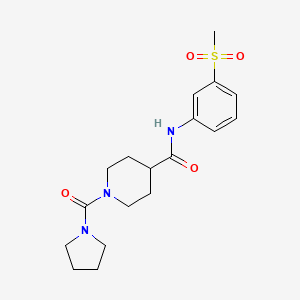
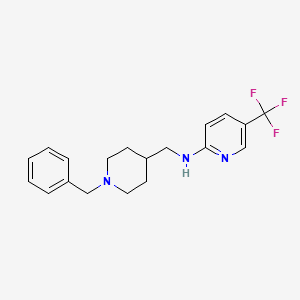
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
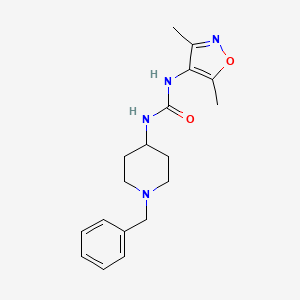
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
